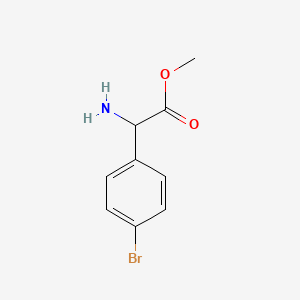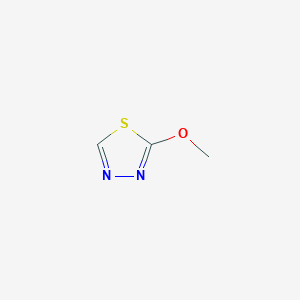
2-Methoxy-1,3,4-thiadiazole
概要
説明
2-Methoxy-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a methoxy group at the second position
作用機序
Target of Action
The primary targets of 2-Methoxy-1,3,4-thiadiazole are bacterial and cancer cells . The compound has shown inhibitory effects on various bacteria strains such as Klebsiella pneumoniae and Staphylococcus hominis . It also exhibits cytotoxic effects on multiple human cancer cell lines .
Mode of Action
This compound interacts with its targets by disrupting processes related to DNA replication . This disruption inhibits the replication of both bacterial and cancer cells . The compound’s mode of action is also influenced by its strong aromaticity, which provides great in vivo stability .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in DNA replication . By disrupting these pathways, the compound inhibits the multiplication of both bacterial and cancer cells .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its physicochemical properties. The sulfur atom of the thiadiazole ring imparts improved liposolubility, allowing the compound to cross cellular membranes and interact with biological targets with distinct affinities . Many drugs, including this compound, are characterized by high systemic toxicity mainly due to the lack of tumor selectivity and present pharmacokinetic drawbacks, including low water solubility, that negatively affect the drug circulation time and bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial and cancer cell replication . This results in the suppression of bacterial growth and the reduction of tumor cell proliferation .
Action Environment
The action of this compound is influenced by environmental factors. The compound’s strong aromaticity provides great in vivo stability . The compound is sensitive to oxidation and reduction in alkali/acid media . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH and redox conditions of its environment.
生化学分析
Biochemical Properties
2-Methoxy-1,3,4-thiadiazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. Studies have shown that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial and anticancer activities . The compound interacts with key enzymes such as kinases and proteases, inhibiting their activity and thereby affecting cellular processes. For instance, molecular docking studies have highlighted the binding interactions of this compound with amino acid residues in the active sites of enzymes, leading to the inhibition of enzyme function .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to induce cytotoxic effects in multiple human cancer cell lines, including hepatocellular carcinoma, lung carcinoma, and breast carcinoma . The cytotoxicity is mediated through the disruption of cell signaling pathways, alterations in gene expression, and interference with cellular metabolism. Additionally, this compound has been found to inhibit the proliferation of bacteria by binding to bacterial DNA and proteins, thereby disrupting essential cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to specific biomolecules, such as enzymes and DNA, leading to the inhibition of enzyme activity and interference with DNA replication and transcription . The binding interactions are facilitated by the unique structure of this compound, which allows it to form hydrogen bonds and hydrophobic interactions with target molecules. Additionally, the compound has been shown to induce changes in gene expression, further contributing to its biological effects .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have demonstrated that the compound remains stable under various conditions, maintaining its biological activity over time . Prolonged exposure to this compound can lead to the accumulation of degradation products, which may have distinct biological effects. In vitro and in vivo studies have shown that the compound’s cytotoxic effects persist over extended periods, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its therapeutic window and potential toxicity. Low to moderate doses of the compound have been found to exhibit significant anticancer and antimicrobial activities without causing adverse effects . High doses of this compound can lead to toxicity, manifesting as damage to vital organs and disruption of normal physiological functions. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may retain or alter its biological activity. The interaction of this compound with metabolic enzymes can affect metabolic flux and the levels of key metabolites, influencing cellular processes and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its biological activity, with higher concentrations in target tissues enhancing its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects . Targeting signals and post-translational modifications may facilitate the localization of this compound to these compartments, enhancing its interactions with biomolecules and contributing to its biological activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 2-Methoxy-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy group or the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under various conditions (e.g., acidic or basic media).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
科学的研究の応用
2-Methoxy-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
類似化合物との比較
- 2-Amino-1,3,4-thiadiazole
- 2-Methyl-1,3,4-thiadiazole
- 2-Ethoxy-1,3,4-thiadiazole
Comparison: 2-Methoxy-1,3,4-thiadiazole is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. For example, the methoxy group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes . In contrast, 2-Amino-1,3,4-thiadiazole has an amino group that can form hydrogen bonds, affecting its solubility and interaction with biological targets .
特性
IUPAC Name |
2-methoxy-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c1-6-3-5-4-2-7-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZIACHUGMBQRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510614 | |
| Record name | 2-Methoxy-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84353-02-6 | |
| Record name | 2-Methoxy-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




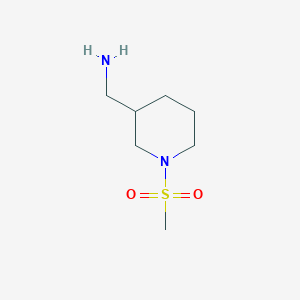
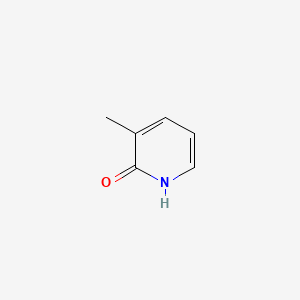
![[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B3022452.png)
![{[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid](/img/structure/B3022454.png)
![3-[({5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid](/img/structure/B3022455.png)

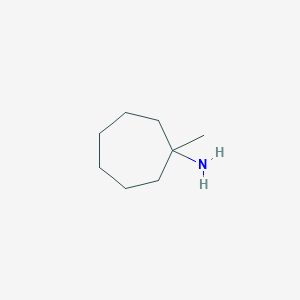
![2-[(3-Methylbenzyl)thio]acetohydrazide](/img/structure/B3022459.png)


![Methyl [1-(2-furoyl)piperidin-4-YL]acetate](/img/structure/B3022465.png)
